2-Methyl-1-(4-propylphenyl)propan-1-one
Overview
Description
2-Methyl-1-(4-propylphenyl)propan-1-one is an organic compound with the molecular formula C({13})H({18})O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a 4-propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-propylphenyl)propan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The general reaction scheme is as follows:
Starting Materials: 4-propylbenzene (4-propyltoluene) and acetyl chloride.
Catalyst: Aluminum chloride (AlCl(_{3})).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 4-propylbenzene to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({3})). These reactions can convert the ketone to a carboxylic acid.
Reduction: Reduction of the carbonyl group can be achieved using reagents such as sodium borohydride (NaBH({4})), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO({2})SO(_{4})) can introduce a nitro group onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_{4})), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH(_{4})), methanol or ethanol as solvent.
Substitution: Nitric acid (HNO({2})SO(_{4})).
Major Products
Oxidation: 2-Methyl-1-(4-propylphenyl)propanoic acid.
Reduction: 2-Methyl-1-(4-propylphenyl)propan-1-ol.
Substitution: 2-Methyl-1-(4-nitropropylphenyl)propan-1-one.
Scientific Research Applications
2-Methyl-1-(4-propylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-propylphenyl)propan-1-one depends on its application. In chemical reactions, the carbonyl group is the primary site of reactivity. For example, in reduction reactions, the carbonyl carbon is attacked by nucleophiles, leading to the formation of an alcohol.
In biological systems, if the compound interacts with enzymes, it may act as a substrate or inhibitor. The carbonyl group can form hydrogen bonds with active site residues, influencing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a propyl group.
2-Methyl-1-(4-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a propyl group.
2-Methyl-1-(4-isopropylphenyl)propan-1-one: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
2-Methyl-1-(4-propylphenyl)propan-1-one is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct from its methyl, ethyl, and isopropyl analogs, providing different applications and reactivity profiles.
Properties
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAWFPFHVJXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.